molecular formula C19H23N5O3 B271875 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

Número de catálogo B271875
Peso molecular: 369.4 g/mol
Clave InChI: YMMCUFUMZZDGPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).

Mecanismo De Acción

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine acts as a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, tissue remodeling, and inflammation. By blocking the AT2R, this compound reduces the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain and inflammation. This compound also reduces the activity of microglia, which are immune cells in the central nervous system that play a role in the development of chronic pain. In addition, this compound has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the AT2R, which reduces the risk of off-target effects. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that this compound is a small molecule drug and may not be suitable for the treatment of chronic pain in humans.

Direcciones Futuras

There are several future directions for the study of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which will provide important information for the development of clinical trials. Additionally, there is a need to identify biomarkers that can predict the response to this compound treatment, which will help to personalize treatment for individual patients.

Métodos De Síntesis

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine involves a multi-step process that begins with the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the intermediate product. This intermediate is then reacted with 2-methoxyethylamine to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Aplicaciones Científicas De Investigación

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain. Preclinical studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Propiedades

Fórmula molecular

C19H23N5O3

Peso molecular

369.4 g/mol

Nombre IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methoxyethanamine

InChI

InChI=1S/C19H23N5O3/c1-3-26-18-13-15(14-20-11-12-25-2)9-10-17(18)27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-10,13,20H,3,11-12,14H2,1-2H3

Clave InChI

YMMCUFUMZZDGPT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

SMILES canónico

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.